4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid
Overview
Description
The compound is a boronic acid derivative, which are commonly used in organic synthesis . Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through borylation reactions .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Boronic acids, for example, are typically solid at room temperature and stable under normal conditions .Scientific Research Applications
Drug Discovery and Development
Boronic acid derivatives, including pinacol esters, are frequently used in medicinal chemistry for drug discovery. They serve as intermediates in the synthesis of various pharmaceutical compounds due to their ability to undergo diverse chemical reactions. For example, they can be used to prepare inhibitors for enzymes like γ-secretase, JAK2, and c-Met kinase, which are relevant in the treatment of diseases such as cancer and myeloproliferative disorders .
Sensing Applications
Boronic acids are known for their ability to form reversible covalent complexes with diols and anions, making them useful in the development of sensors. These sensors can be designed for detecting sugars or other biological molecules, utilizing optical or electrochemical methods .
Materials Science
In materials science, boronic acid derivatives are utilized for their unique properties in the creation of polymers and optoelectronic materials. They can be incorporated into materials to impart specific characteristics such as fluorescence or conductivity .
Catalysis
Boronic acids and their derivatives are also employed as catalysts or co-catalysts in various chemical reactions, including cross-coupling reactions which are pivotal in organic synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They are known to interact with various organic compounds to form carbon-carbon bonds .
Mode of Action
The compound, being a boronic ester, is likely to participate in borylation reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound’s ability to form carbon-carbon bonds via suzuki-miyaura cross-coupling reactions suggests that it could potentially modify various biochemical pathways by altering the structure of key biomolecules .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, it could potentially lead to the formation of new carbon-carbon bonds, thereby altering the structure and function of target molecules .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO4/c1-16(2)17(3,4)22-18(21-16)14-10-9-13(15(19)20)11-7-5-6-8-12(11)14/h5-10H,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXHQGWOOPQLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674396 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1073353-77-1 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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